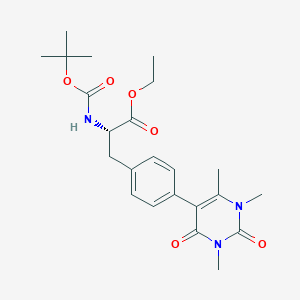
(S)-ethyl 2-((tert-butoxycarbonyl)amino)-3-(4-(1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)phenyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-ethyl 2-((tert-butoxycarbonyl)amino)-3-(4-(1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)phenyl)propanoate is a useful research compound. Its molecular formula is C23H31N3O6 and its molecular weight is 445.516. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(S)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-(4-(1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)phenyl)propanoate (CAS Number: 1428442-18-5) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes a tert-butoxycarbonyl (Boc) protecting group and a tetrahydropyrimidine moiety. The structural formula is crucial for understanding its interaction with biological targets.
Biological Activity Overview
The biological activity of this compound can be categorized into various pharmacological effects:
- Antitumor Activity : Preliminary studies suggest that derivatives of tetrahydropyrimidines exhibit significant anticancer properties. The specific interactions of this compound with cancer cell lines have not been extensively documented but are anticipated based on structural analogs.
- Enzyme Inhibition : Compounds bearing similar structural features have shown potential as inhibitors of various enzymes involved in metabolic pathways. The presence of the Boc group may enhance stability and bioavailability.
- Cytotoxicity : In vitro assays could reveal cytotoxic effects against specific cancer cell lines. The mechanism may involve apoptosis induction or cell cycle arrest.
The precise mechanisms by which this compound exerts its biological effects are not fully elucidated. However, potential mechanisms include:
- Inhibition of Kinases : Similar compounds have been studied for their ability to inhibit protein kinases involved in cancer progression.
- Modulation of Apoptotic Pathways : By influencing signaling pathways that regulate apoptosis, the compound may enhance the sensitivity of cancer cells to treatment.
Data Tables
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antitumor | Inhibition of cell proliferation | |
| Enzyme inhibition | Competitive inhibition | |
| Cytotoxicity | Induction of apoptosis |
Case Study 1: Antitumor Efficacy
A study evaluating the antitumor efficacy of similar tetrahydropyrimidine derivatives demonstrated a significant reduction in tumor growth in xenograft models. This suggests that this compound may exhibit comparable effects.
Case Study 2: Enzyme Inhibition Profile
Research on related compounds has shown promise as selective inhibitors for kinases associated with various cancers. These findings indicate potential pathways for further exploration regarding this compound's activity against specific targets.
Propriétés
IUPAC Name |
ethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(1,3,4-trimethyl-2,6-dioxopyrimidin-5-yl)phenyl]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O6/c1-8-31-20(28)17(24-21(29)32-23(3,4)5)13-15-9-11-16(12-10-15)18-14(2)25(6)22(30)26(7)19(18)27/h9-12,17H,8,13H2,1-7H3,(H,24,29)/t17-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEXQSLSXWIROPF-KRWDZBQOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)C2=C(N(C(=O)N(C2=O)C)C)C)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CC=C(C=C1)C2=C(N(C(=O)N(C2=O)C)C)C)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














